molecular formula C16H16N2O2 B11393854 2-[(3-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole

Cat. No.: B11393854
M. Wt: 268.31 g/mol
InChI Key: UXSGERDZQITDMP-UHFFFAOYSA-N
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Description

2-[(3-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a methoxyphenoxy group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE typically involves the condensation of 3-methoxyphenol with a suitable benzodiazole precursor. One common method involves the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) to facilitate the reaction . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control over reaction conditions ensures consistent quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield a dihydrobenzodiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenoxy derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both a methoxyphenoxy group and a benzodiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-methylbenzimidazole

InChI

InChI=1S/C16H16N2O2/c1-18-15-9-4-3-8-14(15)17-16(18)11-20-13-7-5-6-12(10-13)19-2/h3-10H,11H2,1-2H3

InChI Key

UXSGERDZQITDMP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC

Origin of Product

United States

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